2-Butynoyl fluoride
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Overview
Description
2-Butynoyl fluoride is an organic compound with the molecular formula C4H3FO It is a member of the acyl fluoride family, characterized by the presence of a carbon-fluorine bond attached to a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butynoyl fluoride can be synthesized through several methods. One common approach involves the reaction of 2-butynoic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more scalable and cost-effective fluorinating agents. For example, the use of hydrogen fluoride (HF) in the presence of a catalyst can be employed to achieve the desired fluorination. The reaction conditions are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Butynoyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The triple bond in the butynoyl group can participate in addition reactions with hydrogen, halogens, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form 2-butynoic acid or reduced to yield 2-butynol
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used under mild conditions.
Addition Reactions: Catalysts such as palladium or platinum are often employed to facilitate the addition of hydrogen or halogens.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Addition Reactions: Products include alkenes, alkyl halides, and other addition compounds.
Oxidation and Reduction: Products include 2-butynoic acid and 2-butynol
Scientific Research Applications
2-Butynoyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds and acyl fluorides.
Biology: The compound is studied for its potential use in biochemical assays and as a reagent for modifying biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and as a tool for drug discovery.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 2-Butynoyl fluoride involves its reactivity with nucleophiles and electrophiles. The carbon-fluorine bond is highly polarized, making the carbonyl carbon susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations. Additionally, the triple bond in the butynoyl group can undergo addition reactions, further expanding its utility in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Butynoyl chloride: Similar structure but with a chlorine atom instead of fluorine.
2-Butynoic acid: Contains a carboxylic acid group instead of the acyl fluoride.
2-Butynol: The triple bond is retained, but the functional group is an alcohol.
Uniqueness
2-Butynoyl fluoride is unique due to the presence of the highly reactive acyl fluoride group. This makes it a valuable intermediate in organic synthesis, offering different reactivity compared to its analogs. The fluorine atom imparts distinct electronic properties, influencing the compound’s behavior in chemical reactions .
Properties
CAS No. |
53620-27-2 |
---|---|
Molecular Formula |
C4H3FO |
Molecular Weight |
86.06 g/mol |
IUPAC Name |
but-2-ynoyl fluoride |
InChI |
InChI=1S/C4H3FO/c1-2-3-4(5)6/h1H3 |
InChI Key |
DHJOKRIZFQQYID-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)F |
Origin of Product |
United States |
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